N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide
Description
This compound features a benzamide moiety linked via a 2-oxoethylamine chain to a [1,2,4]triazolo[1,5-a]pyrimidine core. The triazolopyrimidine scaffold is known for its heterocyclic versatility, often contributing to bioactivity in medicinal chemistry. The benzamide group may enhance binding affinity through aromatic interactions, while the propyl linker provides conformational flexibility.
Properties
IUPAC Name |
N-[2-oxo-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-15(10-19-16(25)14-6-2-1-3-7-14)18-8-4-5-13-9-20-17-21-12-22-23(17)11-13/h1-3,6-7,9,11-12H,4-5,8,10H2,(H,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDBAZARBCVBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-(phenylformamido)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 is likely due to its structural similarity to ATP, allowing it to compete for the ATP binding site on CDK2.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis in certain cell lines. This makes it a potential candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines can act as inhibitors for several enzymes
Biological Activity
N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide, a compound belonging to the class of triazolo derivatives, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis
Synthesis of triazolo derivatives typically involves cyclization reactions. The synthesis of this compound can be achieved through methods such as:
- PIFA-mediated intramolecular annulation : This method allows for the formation of triazolo compounds from readily available precursors under mild conditions .
- Copper-catalyzed oxidative coupling : This approach enables the formation of N-C and N-N bonds, facilitating the synthesis of various functionalized triazoles .
The biological activity of this compound is attributed to its interactions with various biological targets:
- AXL receptor tyrosine kinase inhibition : This compound has been shown to inhibit AXL receptor function, which is implicated in several proliferative conditions including cancer .
- Phosphorylation of key regulatory proteins : It affects multiple signaling pathways by phosphorylating proteins such as p53 and YAP1, which are crucial for cell survival and apoptosis .
Pharmacological Applications
Research has indicated several pharmacological applications for this compound:
- Anticancer Activity : Due to its ability to inhibit AXL and affect cell signaling pathways related to proliferation and survival, it shows promise in cancer therapy.
- Neuroprotective Effects : Studies suggest that it may also play a role in neuroprotection by regulating microtubule dynamics and neuronal differentiation through phosphorylation mechanisms .
Case Studies
A review of recent studies highlights the compound's potential:
- In Vitro Studies : Experiments have demonstrated that this compound effectively reduces tumor cell viability in various cancer cell lines.
- Animal Models : In vivo studies have shown that administration of this compound leads to a significant reduction in tumor growth rates compared to control groups.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Physicochemical and ADME Considerations
- Lipophilicity : The thiophene-substituted analog () has higher molecular weight (363.4) and likely greater lipophilicity than the target compound, favoring membrane permeability.
- Solubility : The ethoxyacetamide derivative (, MW 263.3) may exhibit improved aqueous solubility due to its smaller, oxygen-rich substituent.
- Metabolic Stability : Fluorinated groups in Compound 3 () enhance resistance to oxidative metabolism, a feature absent in the target compound .
Q & A
Q. What are the optimal synthetic routes for N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide?
Methodological Answer: A modular approach involving sequential coupling reactions is recommended. For example:
- Step 1: Synthesize the triazolo[1,5-a]pyrimidine core via cyclocondensation of aminotriazole derivatives with β-keto esters or nitriles, as described in triazolo-pyrimidine synthesis protocols .
- Step 2: Functionalize the 6-position of the triazolo-pyrimidine core with a propylamine linker using nucleophilic substitution or reductive amination .
- Step 3: Couple the benzamide moiety to the amino-oxoethyl group via carbodiimide-mediated amidation (e.g., HATU/DMF) .
- Purification: Use gradient elution column chromatography (e.g., ethyl acetate/light petroleum mixtures) for intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Essential for confirming regiochemistry and substitution patterns. For example, diagnostic peaks for the triazolo-pyrimidine core appear at δ 8.8–9.0 ppm (aromatic protons) and δ 4.0–4.4 ppm (propyl linker protons) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ peaks) and detect impurities .
- IR Spectroscopy: Identify carbonyl stretches (e.g., amide C=O at ~1640 cm⁻¹) and triazole/pyrimidine ring vibrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variable Substituent Screening: Synthesize analogs with modifications to the benzamide group (e.g., electron-withdrawing/donating substituents) and the propyl linker length. Compare binding affinities using assays like SPR or radioligand displacement .
- Pharmacophore Modeling: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding between the triazolo-pyrimidine core and target residues .
- Orthogonal Assays: Validate activity across cellular (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) models to rule off-target effects .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple assays (e.g., IC50 values, kinetic parameters) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
- Orthogonal Validation: Re-test conflicting results using alternative methods (e.g., switch from fluorescence-based to radiometric assays) .
- Solubility/Purity Checks: Confirm compound integrity via HPLC and DSC, as impurities or aggregation can skew activity .
Q. What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model binding poses with targets (e.g., kinases or GPCRs). Focus on the triazolo-pyrimidine core’s π-π stacking potential and the benzamide’s hydrogen-bonding capacity .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., Desmond) to assess binding stability and conformational flexibility .
- Free Energy Perturbation (FEP): Calculate relative binding energies for analogs to prioritize synthesis .
Q. How can reaction conditions be optimized for scalability?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., temperature, solvent ratios, catalyst loading). For example, optimize amidation yield using a central composite design .
- Flow Chemistry: Transition batch reactions to continuous flow for improved heat/mass transfer, as demonstrated in diazomethane syntheses .
- In-line Analytics: Use PAT tools (e.g., ReactIR) to monitor intermediates in real time .
Q. How is regioselectivity achieved in triazolo-pyrimidine functionalization?
Methodological Answer:
Q. How can metabolic stability be assessed for this compound?
Methodological Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. The trifluoromethyl group (if present) may enhance stability by reducing oxidative metabolism .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
